Cardol diene

Vue d'ensemble

Description

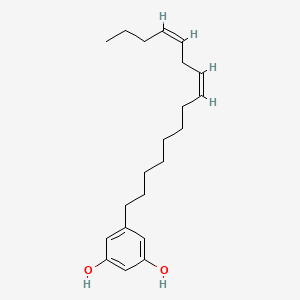

Cardol diene is a phenolic compound derived from cashew nut shell liquid (CNSL). It is a natural phenol with the molecular formula C21H32O2 and a molecular weight of 316.5 g/mol. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of interest in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cardol diene can be synthesized through the chemical modification of cashew nut shell liquid. The process typically involves the extraction of CNSL followed by chemical reactions to isolate and purify this compound. Common methods include:

Extraction: : CNSL is extracted from cashew nut shells using solvents such as acetone or ethanol.

Purification: : The extracted CNSL undergoes purification processes to remove impurities and isolate this compound.

Chemical Modification: : Further chemical reactions, such as hydrogenation or oxidation, can be employed to modify the structure of this compound and enhance its properties.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction and purification processes. Advanced techniques such as supercritical fluid extraction and chromatography are used to achieve high purity and yield. The production process is optimized to ensure the efficient extraction and isolation of this compound from CNSL.

Analyse Des Réactions Chimiques

Schistosomicidal Activity and Mechanism

Cardol diene exhibits potent antiparasitic effects against Schistosoma mansoni:

-

Concentration-dependent lethality : 100% worm mortality at ≥50 µM .

Mechanistic studies suggest disruption of tegumental integrity and inhibition of ATP-dependent enzymes .

Electrophilic Additions

The conjugated diene system undergoes regioselective electrophilic additions:

-

1,2- vs. 1,4-addition : Protonation generates a resonance-stabilized allylic carbocation, enabling competitive attack at C1 or C3 positions .

-

Kinetic vs. thermodynamic control : Low temperatures favor 1,2-addition (kinetic product), while higher temperatures shift equilibrium toward 1,4-addition (thermodynamic product) .

Example : Reaction with HBr yields:

-

1,2-adduct : 3-bromo-5-[(8Z,11Z)-pentadecadienyl]resorcinol.

-

1,4-adduct : 5-[(8Z,11Z)-pentadecadienyl]-3-(bromomethyl)resorcinol.

Diels-Alder Reactivity

The electron-rich diene participates in cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

-

Acceleration by substituents : The resorcinol moiety donates electron density, enhancing reaction rates (up to 10⁵-fold with nitrile dienophiles) .

-

Stereoselectivity : Endo preference due to secondary orbital interactions .

| Dienophile | Reaction Rate (k, M⁻¹s⁻¹) | Reference |

|---|---|---|

| Maleic anhydride | 1.2 × 10³ | |

| Acrylonitrile | 8.7 × 10⁴ |

Transition Metal-Catalyzed Reactions

Recent advances highlight its role in cross-couplings:

-

Ni-catalyzed reductive coupling : Forms pentasubstituted dienes with >90% stereoselectivity .

-

Pd-catalyzed dehydrogenation : Converts aliphatic acids to 1,3-dienes via β-C─H activation .

Oxidation and Stability

Applications De Recherche Scientifique

Antiviral Properties

One of the most promising applications of cardol diene is its potential as an antiviral agent. Research has demonstrated that cardol triene, a related compound, exhibits significant inhibitory effects against dengue virus. The study reported an effective concentration (EC50) ranging from 5.35 to 8.89 µM, indicating its potential for development as an anti-dengue inhibitor .

Case Study: Dengue Virus Inhibition

- Objective : To evaluate the efficacy of cardol triene against dengue virus.

- Methodology : The study utilized various human-derived cell lines (THP-1, HEK-293, and HepG2) to assess cytotoxicity and antiviral activity.

- Results :

| Compound | EC50 (µM) | CC50 (µM) | TI |

|---|---|---|---|

| Cardol Triene | 5.35 - 8.89 | 140.27 | 29.07 |

| Anacardic Acid | 5.89 | 115.13 | 18.63 |

Larvicidal Activity

This compound has also been studied for its larvicidal properties, particularly against mosquito larvae, which are vectors for various diseases including dengue and malaria.

Case Study: Larvicidal Effects

- Objective : To investigate the larvicidal activity of phosphorothioates derived from cardol.

- Methodology : Various concentrations of cardol-derived compounds were tested on mosquito larvae.

- Results :

| Compound | LC50 (ppm) |

|---|---|

| Cardol-Derived Compound | 11.7 |

Industrial Applications

Beyond biological applications, this compound is significant in industrial processes due to its chemical properties.

Applications in Coatings and Resins

- This compound is used in the formulation of surface coatings, varnishes, and epoxy resins due to its excellent adhesion properties and resistance to degradation.

- Its derivatives are employed in manufacturing rubber compounds and as intermediates in chemical synthesis4.

Synthesis Overview

- This compound can be synthesized through various chemical reactions involving CNSL components.

- Its structure allows for modifications that can enhance its efficacy in both biological and industrial applications.

Mécanisme D'action

The mechanism by which cardol diene exerts its effects involves its interaction with molecular targets and pathways:

Antioxidant Activity: : this compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage.

Anti-inflammatory Activity: : It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Antimicrobial Activity: : this compound disrupts the cell membranes of microorganisms, leading to their death.

Comparaison Avec Des Composés Similaires

Cardol diene is similar to other phenolic compounds such as cardanol, anacardic acid, and their derivatives. this compound is unique in its structure and properties, making it distinct from these compounds. The presence of the diene group in this compound contributes to its reactivity and biological activity, setting it apart from its analogs.

List of Similar Compounds

Cardanol

Anacardic Acid

Resorcinolic Compounds

Phenolic Lipids

Activité Biologique

Cardol diene, a compound derived from cashew nut shell liquid (CNSL), has garnered attention for its diverse biological activities, particularly in the fields of larvicidal and antiparasitic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : CHO

- Molecular Weight : 316.48 g/mol

- CAS Number : 79473-25-9

This compound is characterized by its unsaturated structure, which contributes to its biological efficacy. It is primarily known for its schistosomicidal activity and larvicidal properties against mosquito vectors.

Antiparasitic Activity

Schistosomicidal Effects

This compound has demonstrated significant schistosomicidal activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. Research indicates that this compound can kill 50% to 100% of S. mansoni worms within 24 hours at varying concentrations. The effectiveness of this compound is attributed to its ability to disrupt cellular functions in the parasites.

| Concentration (µg/mL) | % Mortality after 24 hours |

|---|---|

| 1 | 50 |

| 5 | 100 |

| 10 | 100 |

This data highlights the potential of this compound as a potent antiparasitic agent, offering a promising alternative to existing treatments that may have limitations or side effects .

Larvicidal Activity

Inhibition of Aedes aegypti

This compound has also been studied for its larvicidal properties against Aedes aegypti, the primary vector for diseases such as dengue and Zika virus. A study evaluated various organophosphorothioate derivatives of cardol, revealing that cardol exhibited substantial larvicidal activity with a median lethal concentration (LC50) of 14.2 ppm. This was significantly higher than some synthesized derivatives, which showed even lower LC50 values, indicating enhanced efficacy.

| Compound | LC50 (ppm) |

|---|---|

| Cardol | 14.2 |

| Organophosphorothioate | 0.8 |

| Temephos | 3.2 |

The mechanism behind this activity is primarily linked to the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects .

The biological activity of this compound can be attributed to several mechanisms:

- AChE Inhibition : this compound and its derivatives inhibit AChE, leading to an accumulation of acetylcholine in synapses, causing paralysis and death in target organisms.

- Cell Membrane Interaction : The high degree of unsaturation in this compound enhances its interaction with cell membranes, facilitating greater penetration and bioactivity within target cells .

Case Studies

- Larvicidal Study on Aedes aegypti :

- Antiparasitic Efficacy Against S. mansoni :

Propriétés

IUPAC Name |

5-[(8Z,11Z)-pentadeca-8,11-dienyl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h4-5,7-8,16-18,22-23H,2-3,6,9-15H2,1H3/b5-4-,8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMJCOLGRWKUKO-UTOQUPLUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872872 | |

| Record name | 5-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-(8,11-Pentadecadienyl)-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79473-25-9 | |

| Record name | 5-(8Z,11Z)-8,11-Pentadecadien-1-yl-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79473-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(8,11-Pentadecadienyl)-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55 - 55.5 °C | |

| Record name | 5-(8,11-Pentadecadienyl)-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.